molecular formula C9H16O6 B12831489 (Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate

(Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate

Cat. No.: B12831489
M. Wt: 220.22 g/mol
InChI Key: ZHAHEJYDNRZNGZ-UHFFFAOYSA-N
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Description

(Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate is an organic compound with the molecular formula C9H16O6. It is a diester derived from ethylene glycol and acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate typically involves the esterification of ethylene glycol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction can be represented as follows:

HOCH2CH2OH+2CH3COOHCH3COOCH2CH2OCOCH3+2H2O\text{HOCH}_2\text{CH}_2\text{OH} + 2\text{CH}_3\text{COOH} \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_2\text{OCOCH}_3 + 2\text{H}_2\text{O} HOCH2​CH2​OH+2CH3​COOH→CH3​COOCH2​CH2​OCOCH3​+2H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves continuous esterification processes. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity. The use of azeotropic distillation helps in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

(Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding ethylene glycol and acetic acid.

    Transesterification: The compound can react with other alcohols in the presence of a catalyst to form different esters.

    Oxidation: Under strong oxidative conditions, the compound can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

Major Products

    Hydrolysis: Ethylene glycol and acetic acid.

    Transesterification: Different esters depending on the alcohol used.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

(Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of (Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate involves its ability to form ester bonds with various substrates. In biological systems, it can interact with cellular components through esterification and transesterification reactions. The molecular targets and pathways involved include enzymes that catalyze ester bond formation and hydrolysis.

Comparison with Similar Compounds

Similar Compounds

  • Diethylene glycol diacetate
  • Triethylene glycol diacetate
  • Ethylene glycol diacetate

Comparison

(Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate is unique due to its specific molecular structure, which provides distinct physical and chemical properties. Compared to similar compounds, it has a balanced hydrophilic-lipophilic nature, making it suitable for various applications in both aqueous and organic environments.

Properties

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

IUPAC Name

2-(2-acetyloxyethoxymethoxy)ethyl acetate

InChI

InChI=1S/C9H16O6/c1-8(10)14-5-3-12-7-13-4-6-15-9(2)11/h3-7H2,1-2H3

InChI Key

ZHAHEJYDNRZNGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOCOCCOC(=O)C

Origin of Product

United States

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